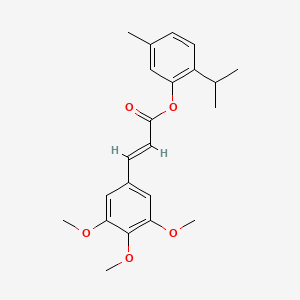

Thymol trimethoxycinnamate

Description

Structure

3D Structure

Properties

CAS No. |

504394-57-4 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H26O5/c1-14(2)17-9-7-15(3)11-18(17)27-21(23)10-8-16-12-19(24-4)22(26-6)20(13-16)25-5/h7-14H,1-6H3/b10-8+ |

InChI Key |

GTPUEIXKLQUDEJ-CSKARUKUSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Other CAS No. |

504394-57-4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Thymol Trimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol (B1683141) trimethoxycinnamate (TCTE), also known as Melasolv, is a synthetic compound that has demonstrated significant efficacy as an anti-melanogenic agent. Its mechanism of action is multifaceted, primarily involving the partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the induction of melanophagy, the selective autophagy of melanosomes. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes modulated by TCTE, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dermatology, pharmacology, and drug development.

Core Mechanism of Action: A Dual Approach to Melanogenesis Inhibition

Thymol trimethoxycinnamate exerts its anti-pigmentary effects through two principal, interconnected mechanisms:

-

PPARγ Partial Agonism: TCTE acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. This interaction initiates a signaling cascade that contributes to the reduction of melanin (B1238610) synthesis.

-

Induction of Melanophagy: TCTE actively promotes the degradation of melanosomes, the cellular organelles responsible for melanin production and storage, through a novel signaling pathway involving Protein Tyrosine Kinase 2 (PTK2).

These two pathways converge to effectively reduce hyperpigmentation from both a synthesis and a degradation standpoint.

The PPARγ Partial Agonism Pathway

TCTE's interaction with PPARγ is a key initiating event in its anti-melanogenic activity. Unlike full agonists, which can be associated with adverse side effects, TCTE's partial agonism provides a more nuanced and potentially safer modulation of PPARγ activity.[1]

Molecular Interaction and Downstream Signaling

As a partial agonist, TCTE binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of specific coactivators.[1][2] This activation, however, is less robust than that induced by full agonists. A key consequence of TCTE-mediated PPARγ activation is the promotion of adiponectin synthesis and secretion from human bone marrow-derived mesenchymal stem cells (hBM-MSCs).[2][3] Adiponectin, an adipokine, is known to inhibit melanin biosynthesis, thus contributing to the overall depigmenting effect of TCTE.[2] Notably, this anti-melanogenic activity is independent of the coactivator PGC-1α.[2]

The Melanophagy Induction Pathway

A novel and significant aspect of TCTE's mechanism of action is its ability to induce melanophagy, the process of melanosome degradation through autophagy.[3][4][5] This provides a direct mechanism for reducing existing melanin content within cells.

The PTK2-ITCH-MLANA-OPTN Signaling Cascade

Exposure of melanocytes to TCTE initiates a specific signaling cascade that marks melanosomes for degradation.[4][5][6] The key steps in this pathway are:

-

Activation of PTK2: TCTE activates Protein Tyrosine Kinase 2 (PTK2).[4][5]

-

Phosphorylation of ITCH: Activated PTK2 phosphorylates the E3 ubiquitin protein ligase, ITCH.[4][5]

-

Ubiquitination of MLANA: Phosphorylated ITCH then ubiquitinates MLANA (Melan-A), a protein located on the melanosome membrane.[4][5]

-

Recognition by OPTN: The ubiquitinated MLANA is recognized by the autophagy receptor protein, Optineurin (OPTN).[4][5]

-

Autophagic Degradation: This recognition event targets the melanosome for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.[4][5]

Potential Anticancer Activity

In addition to its well-documented anti-melanogenic effects, in silico studies suggest that TCTE may possess anticancer properties. Molecular docking analyses have indicated that TCTE could potentially interact with and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1) and Protein Kinase C (PKC), two proteins implicated in cancer cell growth and survival. However, it is crucial to note that these findings are based on computational models and await experimental validation to be considered a core mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies investigating the activity of this compound.

Table 1: Receptor Binding and Adiponectin Secretion

| Parameter | Value | Cell/System | Reference |

| PPARγ Binding Affinity (Ki) | 13.2 μM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based receptor binding assay | [2] |

| Adiponectin Secretion (EC50) | 27.9 μM | Adipogenesis model of human Bone Marrow-Mesenchymal Stem Cells (hBM-MSCs) | [2] |

Table 2: Inhibition of Melanogenesis

| Cell Line / Model | Treatment Conditions | Melanin Content Reduction | Reference |

| B16 Murine Melanoma Cells | α-MSH stimulated | Significant inhibition | [7] |

| Melan-a Cells | - | Significant inhibition | [7] |

| Normal Human Melanocytes (NHMs) | - | Whitening effect observed | [7] |

| 3D Human Skin Equivalent (MelanoDerm) | - | Whitening effect observed | [7] |

Detailed Experimental Protocols

PPARγ Competitive Binding Assay (TR-FRET)

This protocol outlines the general steps for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to determine the binding affinity of TCTE to PPARγ.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare solutions of GST-tagged PPARγ ligand-binding domain (LBD), a fluorescent pan-PPAR ligand (tracer), and a terbium-labeled anti-GST antibody in assay buffer.

-

-

Assay Procedure:

-

In a suitable microplate, add the TCTE dilutions or vehicle control.

-

Add the fluorescent tracer to all wells.

-

Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

Measure the time-resolved fluorescence resonance energy transfer signal using a plate reader with appropriate excitation and emission filters (typically excitation at ~340 nm and emission at ~495 nm for terbium and ~520 nm for the tracer).

-

-

Data Analysis:

-

Calculate the ratio of the emission signal at 520 nm to that at 495 nm.

-

Plot the emission ratio against the logarithm of the TCTE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Adiponectin Secretion Assay in hBM-MSCs

This protocol describes the induction of adipogenesis in human bone marrow-derived mesenchymal stem cells and the subsequent measurement of adiponectin secretion in response to TCTE treatment.

Methodology:

-

Cell Culture and Adipogenic Differentiation:

-

Culture hBM-MSCs in expansion medium until confluent.

-

Induce adipogenesis by replacing the expansion medium with an adipogenic differentiation medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone).

-

-

TCTE Treatment:

-

During adipogenic differentiation, treat the cells with various concentrations of TCTE or vehicle control. The medium should be replaced every 2-3 days with fresh differentiation medium containing the respective treatments.

-

-

Sample Collection:

-

Collect the cell culture supernatant at specific time points (e.g., day 7, 14, 21) of differentiation.

-

-

Adiponectin Quantification (ELISA):

-

Quantify the concentration of adiponectin in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the adiponectin concentration to the total protein content of the corresponding cell lysates.

-

Plot the normalized adiponectin concentration against the TCTE concentration to determine the EC50 value for adiponectin secretion.

-

Melanin Content Assay in B16F10 Cells

This protocol details the procedure for quantifying the melanin content in B16F10 melanoma cells following treatment with TCTE.

Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a multi-well plate and allow them to adhere.

-

If desired, stimulate melanogenesis by treating the cells with α-melanocyte-stimulating hormone (α-MSH).

-

Treat the cells with various concentrations of TCTE or vehicle control for a specified period (e.g., 48-72 hours).

-

-

Cell Lysis and Melanin Solubilization:

-

Wash the cells with phosphate-buffered saline (PBS) and harvest them.

-

Lyse the cell pellet in a solution of 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the solubilized melanin at a wavelength of 405-490 nm using a spectrophotometer.

-

-

Data Analysis:

-

Normalize the melanin content to the total protein concentration of a parallel set of cell lysates.

-

Express the results as a percentage of the melanin content in the control (vehicle-treated) cells.

-

Conclusion

This compound employs a sophisticated dual mechanism to inhibit melanogenesis. Its action as a partial agonist of PPARγ initiates a signaling cascade that reduces melanin synthesis, while its ability to induce melanophagy via the PTK2-ITCH-MLANA-OPTN pathway actively clears existing melanosomes. This combined approach makes TCTE a highly effective agent for the management of hyperpigmentation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of TCTE and the development of novel dermatological treatments. The preliminary in silico findings regarding its potential anticancer activity also warrant further experimental investigation.

References

- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Deciphering melanophagy: role of the PTK2-ITCH-MLANA-OPTN cascade on melanophagy in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Thymol Trimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol (B1683141) trimethoxycinnamate, also known as Melasolv™, is a synthetic ester with significant potential in the fields of dermatology and pharmacology. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and biological activity. The primary synthetic routes involve the esterification of thymol with 3,4,5-trimethoxycinnamic acid, achievable through acid-catalyzed dehydration or the use of coupling agents. This document outlines these synthetic protocols and presents the available characterization data for the starting materials. Furthermore, it delves into the compound's established anti-melanogenic and anti-senescence properties, which are mediated through the partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutic and cosmetic agents.

Introduction

Thymol, a naturally occurring monoterpenoid phenol, is well-regarded for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] However, to enhance its therapeutic potential and overcome certain limitations, chemical modification is a common strategy. One such modification is the esterification of thymol's phenolic hydroxyl group. Thymol trimethoxycinnamate ((5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate) is a notable derivative synthesized from thymol and 3,4,5-trimethoxycinnamic acid.[2] This compound, also known by the trade name Melasolv™, has garnered significant interest for its potent depigmenting and anti-aging effects on the skin.[3]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, along with a detailed exploration of its biological mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

| Synonyms | Melasolv™, thymyl 3,4,5-trimethoxycinnamate |

| CAS Number | 504394-57-4 |

| Molecular Formula | C₂₂H₂₆O₅ |

| Molecular Weight | 370.4 g/mol |

| Monoisotopic Mass | 370.17802393 Da |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of thymol with 3,4,5-trimethoxycinnamic acid. Two primary methods have been described in the patent literature for this transformation.[3]

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of the two key starting materials, followed by purification of the crude product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Acid-Catalyzed Dehydration [3]

This method involves the direct reaction of thymol and 3,4,5-trimethoxycinnamic acid in the presence of an acid catalyst with azeotropic removal of water.

-

Materials:

-

Thymol

-

3,4,5-Trimethoxycinnamic acid

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid)

-

Solvent (e.g., toluene, benzene)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add thymol, 3,4,5-trimethoxycinnamic acid, and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Method 2: Active Ester Method using a Coupling Agent [3]

This method utilizes a coupling agent to activate the carboxylic acid for esterification with thymol.

-

Materials:

-

Thymol

-

3,4,5-Trimethoxycinnamic acid

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Base (e.g., 4-dimethylaminopyridine (B28879) - DMAP)

-

Solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve 3,4,5-trimethoxycinnamic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve DCC in the same solvent.

-

Slowly add the DCC solution to the 3,4,5-trimethoxycinnamic acid solution at 0°C.

-

Stir the mixture at 0°C for 30 minutes to form the active ester.

-

Add a solution of thymol in the same solvent to the reaction mixture. The patent suggests an equivalent ratio of DCC to thymol of 1:1 to 1:3.[3]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization of Starting Materials

Table 2: Characterization Data for Thymol

| Technique | Data |

| ¹H NMR | Spectral data available in the Human Metabolome Database (HMDB0001878).[4] |

| IR (cm⁻¹) | Characteristic peaks for O-H stretching, aromatic C-H stretching, and C=C stretching of the benzene (B151609) ring.[5][6] |

| Mass Spec. (m/z) | Molecular ion peak and characteristic fragmentation patterns are available in databases such as MassBank (MSBNK-Eawag-EQ01140802).[7] |

Table 3: Characterization Data for 3,4,5-Trimethoxycinnamic Acid

| Technique | Data |

| ¹H NMR | Spectral data for the related 3,4,5-Trimethoxycinnamic acid is available in the Human Metabolome Database. |

| IR (cm⁻¹) | Expected peaks for O-H stretching of the carboxylic acid, C=O stretching, C=C stretching of the alkene, and aromatic ring vibrations. |

| Mass Spec. (m/z) | Expected molecular ion peak and fragmentation pattern corresponding to the structure. |

Note: The characterization data for this compound would be a composite of the spectral features of both thymol and 3,4,5-trimethoxycinnamic acid, with the disappearance of the phenolic -OH proton of thymol and the carboxylic acid -OH proton, and the appearance of characteristic ester carbonyl signals in the IR and ¹³C NMR spectra.

Biological Activity and Mechanism of Action

This compound has been extensively studied for its effects on skin pigmentation. It acts as a potent inhibitor of melanogenesis.[8]

Anti-Melanogenic Activity

Clinical studies have demonstrated that cosmetic formulations containing this compound can significantly improve the brightness of pigmented spots.[9] The primary mechanism of this action is not through the direct inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, but rather by suppressing the expression of the tyrosinase gene.

Signaling Pathway

The anti-melanogenic effect of this compound is attributed to its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9] Activation of PPARγ leads to a signaling cascade that ultimately downregulates the expression of key melanogenic genes.

Caption: Signaling pathway of this compound in melanocytes.

Conclusion

This compound is a promising synthetic molecule with well-documented anti-melanogenic and anti-senescence properties. Its synthesis via esterification of thymol and 3,4,5-trimethoxycinnamic acid is achievable through established chemical methods. While detailed characterization data for the final product is not widely published, the understanding of its biological mechanism of action through PPARγ partial agonism provides a solid foundation for its application in dermatological and cosmetic formulations. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic applications of this intriguing compound. Further research to fully elucidate its spectroscopic properties and to explore its full pharmacological potential is warranted.

References

- 1. patents.justia.com [patents.justia.com]

- 2. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1430016B1 - 3,4,5-trimethoxy phenyl-based ester compound and preparation method thereof and whitening cosmetic composition containing the same - Google Patents [patents.google.com]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. massbank.eu [massbank.eu]

- 8. Antimelanogenic Efficacy of Melasolv (3,4,5-Trimethoxycinnamate Thymol Ester) in Melanocytes and Three-Dimensional Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Thymol trimethoxycinnamate.

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties, synthesis, and biological activity of Thymol (B1683141) Trimethoxycinnamate.

Introduction

Thymol trimethoxycinnamate, also known by synonyms such as Melasolv and thymyl 3,4,5-trimethoxycinnamate, is a synthetic ester with growing interest in the fields of cosmetics and pharmacology.[1] It is recognized for its antioxidant and skin-protecting properties.[2] Recent research has highlighted its role as an anti-melanogenic agent, making it a compound of interest for applications in skincare and dermatology. This guide consolidates available data on its properties, provides detailed experimental methodologies, and explores its mechanism of action.

Chemical and Physical Properties

This compound is a solid, non-ionic surfactant that is insoluble in water.[2] It is stable under normal conditions but can be hydrolyzed under strong acidic or alkaline conditions and is susceptible to oxidation.[2] The compound is biodegradable.[2]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (5-methyl-2-propan-2-ylphenyl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | PubChem[3] |

| CAS Number | 504394-57-4 | ChemicalBook[2] |

| Molecular Formula | C22H26O5 | PubChem[1][3] |

| Molecular Weight | 370.44 g/mol | PubChem[3], ChemicalBook[2] |

| Monoisotopic Mass | 370.17802393 Da | PubChem[3] |

| Appearance | Solid | Surfactant Encyclopedia[2] |

| Solubility in Water | Insoluble | Surfactant Encyclopedia[2] |

| Boiling Point (Predicted) | 512.9 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | ChemicalBook |

| XlogP3-AA (Predicted) | 5.2 | PubChem[3] |

Experimental Protocols

Synthesis of this compound (Representative Method)

Materials:

-

3,4,5-trimethoxycinnamic acid

-

Thymol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (CH2Cl2)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxycinnamic acid and thymol in dichloromethane.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add a solution of DCC in dichloromethane to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Analytical Characterization (Representative Method)

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the analysis of thymol can be adapted to quantify this compound.[5][6][7]

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).[5]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[7][8]

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (a starting point could be around 274 nm, similar to thymol).[5]

-

Injection Volume: 10 µL.[5]

-

Quantification: Based on a calibration curve generated from standards of known concentration.

3.2.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and aromatic C-H stretches.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[10]

Biological Activity and Signaling Pathway

This compound has been identified as an anti-melanogenic agent that functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][11] Its mechanism of action involves binding to PPARγ, which in turn regulates the transcription of genes involved in melanogenesis.

PPARγ Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

References

- 1. This compound | C22H26O5 | CID 2404683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a selective HPLC-UV method for thymol determination in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcog.com [phcog.com]

- 9. ajrconline.org [ajrconline.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3,4,5-Trimethoxycinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-trimethoxycinnamic acid (TMCA), a derivative of cinnamic acid, and its synthetic analogues have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Naturally occurring TMCA esters and amides are found in various medicinal plants and have been traditionally used for treating a range of ailments.[1] This technical guide provides an in-depth overview of the diverse biological activities of TMCA derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development endeavors.

Anticancer Activity

Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary modifications of the TMCA structure involve the synthesis of ester and amide derivatives, which have been extensively studied for their antitumor properties.[1][2]

Synthetic TMCA esters have shown moderate to potent activity against human breast cancer (MDA-MB231), melanoma (B16), and colon cancer (HCT116) cell lines.[1] For instance, an ester derivative, S1, displayed an IC50 value of 46.7 μM against MDA-MB231 cells, with a possible mechanism involving the inhibition of the c-MET tyrosine kinase.[1] Another ester, S6, showed cytotoxicity with IC50 values of 6.74 and 8.31 μg/mL against B16 and HCT116 cell lines, respectively.[1]

Amide derivatives of TMCA have also been a major focus of anticancer research. Notably, piplartine (piperlongumine), a naturally occurring TMCA amide, is effective against various cancers.[1] Synthetic TMCA amides have been shown to induce cell cycle arrest in the G2/M phase in HeLa and IMR-32 cells and can enhance the activation of ERK1/2 and MAPK signaling pathways.[1] Furthermore, some TMCA amides act as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2) and human umbilical vein endothelial cell (HUVEC) growth, indicating anti-angiogenic potential.[1] The anticancer activity of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives has also been reported against MCF-7 and A549 cell lines.[3][4]

Quantitative Data: Anticancer Activity

| Derivative Type | Compound | Cell Line | IC50 Value | Reference |

| Ester | S1 | MDA-MB231 (Breast) | 46.7 μM | [1] |

| Ester | S6 | B16 (Melanoma) | 6.74 μg/mL | [1] |

| Ester | S6 | HCT116 (Colon) | 8.31 μg/mL | [1] |

| Amide | S27 | HUVEC | 0.04 μM | [1] |

| Amide | S28 | HUVEC | 0.05 μM | [1] |

| Amide | S29 | HUVEC | 0.03 μM | [1] |

Signaling Pathways in Anticancer Activity

The anticancer effects of TMCA derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

Caption: MAPK signaling pathway activation by TMCA derivatives.

Caption: Inhibition of the NF-κB signaling pathway by TMCA derivatives.

Anti-inflammatory Activity

Cinnamic acid and its derivatives, including TMCA, are recognized for their anti-inflammatory properties.[5][6] These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases. The anti-inflammatory effects of 3,4,5-trihydroxycinnamic acid (THCA), a related derivative, have been demonstrated in activated keratinocytes, suggesting potential applications in skin inflammation disorders like atopic dermatitis.[7][8] The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the suppression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9] This is frequently achieved through the inhibition of the NF-κB signaling pathway.[6]

Quantitative Data: Anti-inflammatory Activity

| Derivative | Assay | Model | Inhibition/Effect | Reference |

| 3,4-dioxomethylene cinnamic acid | Egg albumin-induced paw edema | Rat | 60.8% inhibition | [10] |

| Dihydro-cinnamic acid | Egg albumin-induced paw edema | Rat | 55.5% inhibition | [10] |

| Cinnamic acid epoxide | Egg albumin-induced paw edema | Rat | 54.9% inhibition | [10] |

| para-methoxy-cinnamic acid | Egg albumin-induced paw edema | Rat | 54.0% inhibition | [10] |

Antimicrobial Activity

TMCA derivatives have also been investigated for their antimicrobial effects against a range of bacteria and fungi.[2][11] The antimicrobial activity is often attributed to the ester and amide functional groups.[12] While some cinnamic acid derivatives exhibit moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 256 to 4096 µg/mL, structural modifications can enhance their potency.[13][14] For instance, increasing the lipophilicity of the derivatives can aid in penetrating the bacterial cell membrane, especially in Gram-negative bacteria.[13]

Quantitative Data: Antimicrobial Activity

| Derivative Type | Compound | Microorganism | MIC (μM) | Reference |

| Cinnamide | 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 | [15] |

| Cinnamate (B1238496) | Decyl cinnamate (9) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | [15] |

| Cinnamide | Butylcinnamide (6) | S. aureus | 626.62 | [15] |

Central Nervous System (CNS) Activity

TMCA and its derivatives have shown promising activity within the central nervous system, including antinarcotic, anxiolytic, anticonvulsant, and sedative effects.[1][16][17] Several synthetic TMCA derivatives have demonstrated a potential antinarcotic effect by acting as 5-HT1A receptor agonists.[18][19][20] These compounds were found to suppress the naloxone-induced morphine withdrawal syndrome in mice.[18] Furthermore, selected TMCA derivatives have been shown to restore stress-induced repression of tyrosine hydroxylase protein expression in the brain, suggesting anxiolytic properties.[21] The parent compound, TMCA, is known to exert anti-seizure effects by modulating the GABAAergic system.[17]

Quantitative Data: Cholinesterase Inhibitory Activity

| Derivative | Target | IC50 (μM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [16] |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3,4,5-trimethoxycinnamic acid derivatives.

Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives

Caption: General workflow for the synthesis of TMCA amide derivatives.

Procedure:

-

Dissolve 3,4,5-trimethoxycinnamic acid in dry dichloromethane.

-

Add 1-ethyl(dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (TEA) to the stirred solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Wash the reaction mixture with brine and water to purify the product.[11]

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the TMCA derivative in the complete culture medium. Replace the medium in the wells with the compound dilutions and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).[19]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19][22]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium after a specific incubation period.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the TMCA derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory activity.

Procedure:

-

Animal Dosing: Administer the TMCA derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9][23]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.[9]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (vehicle-treated).

Conclusion

3,4,5-trimethoxycinnamic acid and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and CNS-active agents warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will be crucial in optimizing their therapeutic potential. The experimental protocols and pathway visualizations provided in this guide aim to facilitate and inspire continued research in this exciting area of drug discovery and development.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 17. protocols.io [protocols.io]

- 18. Page loading... [wap.guidechem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

Thymol Trimethoxycinnamate: A Technical Guide to its Role in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol (B1683141) trimethoxycinnamate (TCTE), also known as Melasolv™, is a synthetic compound that has demonstrated significant efficacy as a melanogenesis inhibitor. This technical guide provides a comprehensive overview of the current understanding of TCTE's mechanism of action, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of dermatology and cosmetology. TCTE operates primarily through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent pathway, leading to the downregulation of key melanogenic enzymes and a subsequent reduction in melanin (B1238610) synthesis.

Introduction

Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. The quest for safe and effective agents that can modulate melanin production is a significant focus in dermatological research. Thymol trimethoxycinnamate has emerged as a promising candidate, exhibiting potent anti-melanogenic properties with low cytotoxicity. This document serves as a technical resource, consolidating the scientific data on TCTE's inhibitory effects on melanogenesis.

Mechanism of Action

This compound primarily exerts its anti-melanogenic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Its mechanism can be delineated as follows:

-

PPARγ Partial Agonism: TCTE directly binds to and acts as a partial agonist of PPARγ.[1][2] This interaction is independent of the coactivator PGC-1α.[1][2]

-

Adiponectin Secretion: TCTE has been shown to promote the secretion of adiponectin in human bone marrow mesenchymal stem cells.[1][2] Adiponectin, in turn, is known to inhibit melanin biosynthesis.[1][2]

-

Downregulation of Melanogenic Enzymes: The activation of PPARγ by TCTE leads to a downstream cascade that ultimately suppresses the expression of key enzymes in the melanin synthesis pathway. This includes tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[3]

-

Reduction of MITF Expression: The master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF), is also downregulated at the transcriptional level by TCTE treatment.[3] This reduction in MITF is a critical step in the inhibition of the entire melanogenic cascade.

-

Melanosome Autophagy: There is also evidence to suggest that TCTE may induce melanosome autophagy, contributing to its depigmenting effects.

Quantitative Data on Efficacy

The inhibitory effects of this compound on melanogenesis have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibitory Concentration of this compound on Melanin Synthesis

| Cell Line | Parameter | Value | Reference |

| Melan-a murine melanocytes | IC₅₀ (Melanin Synthesis) | ≈ 3.7 µg/mL | [1] |

| Melan-a murine melanocytes | IC₅₀ (Melanin Synthesis) | 8 µM | [3] |

| Melan-a murine melanocytes | CC₅₀ (Cytotoxicity) | > 74 µg/mL | [1] |

| Melan-a murine melanocytes | CC₅₀ (Cytotoxicity) | > 300 µM | [3] |

Table 2: Biochemical Interactions of this compound

| System | Parameter | Value | Reference |

| Human Bone Marrow Mesenchymal Stem Cells | EC₅₀ (Adiponectin Secretion) | 27.9 µM | [1][2] |

| Time-Resolved FRET Assay | Kᵢ (Direct binding to PPARγ) | 13.2 µM | [1][2] |

Table 3: Effect of this compound on Melanin Content

| Cell Line | TCTE Concentration | Melanin Content Reduction | Reference |

| Melan-a melanocytes | 30 µM | 75% reduction after 72 hrs | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of melanogenesis inhibitors.

Cell Culture and Treatment

-

Cell Line: B16F10 murine melanoma cells are a standard model for melanogenesis research.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For experiments, cells are typically seeded in 6-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The culture medium is replaced with fresh medium containing the desired concentrations of TCTE. To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) is added to all wells except the negative control. A vehicle control with DMSO is also included. The cells are then incubated for a period of 48 to 72 hours.

Melanin Content Assay

This protocol is used to quantify the amount of melanin produced by cultured cells.

-

Cell Harvesting: After the incubation period, the culture medium is removed, and the cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). The cells are then harvested by trypsinization and collected in a microcentrifuge tube.

-

Pelleting: The cell suspension is centrifuged at 3,000 rpm for 5 minutes to form a cell pellet. The supernatant is carefully discarded.

-

Cell Lysis and Melanin Solubilization: To the cell pellet, 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO) is added. The mixture is then incubated in a water bath at 80°C for 1 hour to solubilize the melanin. The tubes should be vortexed periodically to ensure complete lysis.

-

Spectrophotometric Measurement: The lysate is transferred to a 96-well plate. The absorbance is measured at a wavelength of 405 nm using a microplate reader.

-

Normalization: To account for differences in cell number, an aliquot of the cell suspension is taken before lysis for protein quantification using a standard method like the BCA assay. The melanin content is then normalized to the total protein concentration for each sample.

-

Calculation: The percentage of melanin synthesis inhibition is calculated relative to the α-MSH-treated control group.

Cellular Tyrosinase Activity Assay

This assay measures the activity of the key enzyme in melanogenesis within the cells.

-

Cell Lysate Preparation: Following treatment with TCTE, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). The lysate is centrifuged to pellet cell debris, and the supernatant containing the cellular proteins is collected.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay.

-

Tyrosinase Reaction: In a 96-well plate, a standardized amount of protein from each lysate is incubated with a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine), the substrate for tyrosinase.

-

Absorbance Measurement: The formation of dopachrome, the product of the tyrosinase reaction, is measured kinetically by reading the absorbance at 475 nm over a period of 30-60 minutes using a microplate reader.

-

Calculation: The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rates of TCTE-treated samples to the vehicle-treated control.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to determine the expression levels of specific proteins involved in melanogenesis.

-

Sample Preparation: Equal amounts of protein from cell lysates (typically 20-30 µg) are mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: The protein samples are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software. The expression of the target proteins is normalized to the loading control to ensure accurate comparison between samples.

Conclusion

This compound has been robustly demonstrated to be a potent inhibitor of melanogenesis. Its primary mechanism of action through PPARγ partial agonism presents a targeted approach for the modulation of melanin synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and cosmetic potential of TCTE in the management of hyperpigmentary disorders. Future research should focus on elucidating the finer details of the downstream signaling cascade and conducting in vivo studies to confirm its efficacy and safety in human subjects.

References

In-Vitro Cytotoxicity of Thymol Trimethoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of Thymol (B1683141) trimethoxycinnamate is limited and primarily focuses on melanocyte cell lines, reflecting its main application as a depigmenting agent. The data consistently indicates low cytotoxicity.

| Cell Line | Assay Type | Cytotoxicity Metric | Value | Reference |

| melan-a (murine melanocytes) | Not specified | CC50 | > 74 µg/mL | |

| melan-a (murine melanocytes) | Not specified | No apparent cytotoxicity | Up to 10 µg/mL |

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells.

Experimental Protocols

A standard method for evaluating the in-vitro cytotoxicity of a compound like Thymol trimethoxycinnamate is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of this compound on a given cell line by measuring cell viability.

Materials:

-

This compound

-

Cell line of interest (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

-

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Logical Relationship of Cytotoxicity Assessment

Caption: Logical flow from compound exposure to the determination of the IC50 value in cytotoxicity studies.

Discussion and Future Directions

The current body of scientific literature establishes this compound as a compound with low cytotoxic potential, a feature that is advantageous for its intended use in topical cosmetic formulations. However, the scope of these in-vitro studies is narrow, with a primary focus on melanocytes.

For drug development professionals and researchers in oncology, the lack of data on the cytotoxicity of this compound against cancer cell lines represents a significant knowledge gap. The parent compounds, thymol and trimethoxycinnamic acid, have derivatives that have been investigated for their anticancer properties. Therefore, it would be of interest to conduct comprehensive in-vitro cytotoxicity screening of this compound against a panel of human cancer cell lines representing various tumor types.

Future research should aim to:

-

Determine the IC50 values of this compound in a diverse range of cancer cell lines.

-

Investigate the potential mechanisms of action in any cancer cell lines where significant cytotoxicity is observed. This could involve studying its effects on cell cycle progression, apoptosis, and specific signaling pathways.

-

Compare the cytotoxic profile of this compound with its parent compounds, thymol and trimethoxycinnamic acid, to understand the contribution of the ester linkage and the different moieties to its biological activity.

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and Development of Novel Cinnamic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been recognized for their diverse pharmacological potential. The inherent versatility of the cinnamic acid scaffold, characterized by a phenyl ring linked to an acrylic acid moiety, has made it a focal point in the quest for novel therapeutic agents.[1] This technical guide delves into the core aspects of the discovery and development of new cinnamic acid esters, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

Quantitative Analysis of Bioactivity

The therapeutic efficacy of newly synthesized cinnamic acid esters is paramount. The following tables summarize key quantitative data from various studies, offering a comparative look at the bioactivity of these compounds across different therapeutic areas.

Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 3o | HeLa (Cervical Cancer) | Cytotoxicity | 1.35 | [2][3] |

| MCF-7 (Breast Cancer) | No Inhibition | > 100 | [2][3] | |

| L-O2 (Normal Hepatic) | No Inhibition | > 100 | [2][3] | |

| 3e | MCF-7 (Breast Cancer) | Cytotoxicity | 1.79 | [2][3] |

| 2d | HeLa (Cervical Cancer) | Cytotoxicity | 1.55 | [2][3] |

| 44e | MCF-7 (Breast Cancer) | Cytotoxicity | 1.79 | [4] |

| 45c | L-O2 (Normal Hepatic) | Cytotoxicity | Most Significant | [4] |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | Growth Inhibition | ~3.2 | [5] |

Antifungal and Antimicrobial Activity

| Compound/Derivative | Test Organism | Activity | MIC/EC50 | Reference |

| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate (2) | Mycobacterium marinum | Inhibition | IC50: 64 µM | [4] |

| 7z | Valsa mali | Antifungal | EC50: 0.71 µg/mL | [6] |

| 7n | Botrytis cinerea | Antifungal | EC50: 1.41 µg/mL | [6] |

| Cinnamic Acid | Bacillus subtilis | Antimicrobial | MIC: 0.5 mg/mL | [1] |

| Cinnamic Acid | Staphylococcus aureus | Antimicrobial | MIC: 0.5 mg/mL | [1] |

| Methyl Cinnamate | Bacillus subtilis | Antimicrobial | MIC: 2 mg/mL | [1] |

Key Experimental Protocols

The synthesis and evaluation of novel cinnamic acid esters rely on a variety of established and innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited in the development of these compounds.

Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

This method is a widely used approach for the synthesis of substituted cinnamic acids from aromatic aldehydes and malonic acid.[7]

Materials:

-

Substituted benzaldehyde (B42025) (e.g., p-bromobenzaldehyde)

-

Malonic acid

-

Pyridine

-

Round-bottom flask

-

Oil bath

-

Dilute hydrochloric acid

-

Filtration apparatus

Procedure:

-

In a 25 ml round-bottom flask, dissolve the substituted benzaldehyde (3.72 mmol) and malonic acid (3.68 mmol) in 6.0 ml of pyridine.

-

Add a catalytic amount of piperidine (2 drops) to the mixture.

-

Place the flask in a preheated oil bath at 110°C.

-

Allow the reaction to proceed for 1.5 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the cinnamic acid derivative.

-

Collect the resulting crystals by vacuum filtration, wash with cold water, and dry.

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2][3]

Materials:

-

HeLa, MCF-7, or other target cancer cell lines

-

L-O2 or other normal cell lines (for selectivity assessment)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (novel cinnamic acid esters)

-

Culture medium

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Autophagy Analysis

Further investigation into the mechanism of action of cytotoxic compounds often involves assessing their ability to induce apoptosis and/or autophagy.[2][3]

Methods:

-

Hoechst 33342 Staining: To observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).

-

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Flow Cytometric Analysis: Using Annexin V-FITC and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.

-

DCFH-DA Fluorescent Dye Staining: To measure the intracellular generation of reactive oxygen species (ROS), which can be an indicator of induced apoptosis or autophagy.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex signaling pathways affected by cinnamic acid esters and the workflows involved in their discovery and development.

Caption: A generalized workflow for the synthesis and biological evaluation of novel cinnamic acid esters.

Caption: A simplified diagram illustrating a potential apoptosis signaling pathway initiated by cinnamic acid esters.

Caption: A diagram showing how cinnamic acid derivatives can modulate key pathways involved in the oxidative stress response.

Conclusion

The exploration of novel cinnamic acid esters represents a promising frontier in drug discovery. Their inherent structural diversity and broad spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial effects, underscore their therapeutic potential.[8][9][10] The continued application of advanced synthetic methodologies and comprehensive biological evaluation will undoubtedly lead to the development of next-generation therapeutics derived from this remarkable natural scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of the novel oleanolic acid-cinnamic acid ester derivatives and glycyrrhetinic acid-cinnamic acid ester derivatives with cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 10. researchgate.net [researchgate.net]

Thymol Trimethoxycinnamate: A Deep Dive into its Function as a PPARγ Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol (B1683141) trimethoxycinnamate (TCTE), a novel cosmetic agent with anti-melanogenic properties, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key regulator of adipogenesis, lipid metabolism, and inflammation.[3][4] While full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective in treating type 2 diabetes, they are often associated with adverse side effects.[3][4] This has spurred interest in the discovery of partial agonists that may offer a more favorable safety profile while retaining therapeutic benefits.[3] This technical guide provides an in-depth analysis of the data and experimental protocols supporting the characterization of thymol trimethoxycinnamate as a PPARγ partial agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data that establish the interaction and functional activity of this compound with PPARγ.

| Parameter | Value (µM) | Description | Reference |

| EC50 | 27.9 | The half maximal effective concentration for promoting adiponectin secretion during adipogenesis in human bone marrow mesenchymal stem cells (hBM-MSCs). | [1][2] |

| Ki | 13.2 | The inhibition constant, representing the binding affinity of TCTE to the PPARγ receptor. | [1][2] |

Table 1: Bioactivity and Binding Affinity of this compound for PPARγ.

Signaling Pathway and Mechanism of Action

This compound functions as a PPARγ partial agonist by directly binding to the receptor and modulating the recruitment of coactivator proteins. Upon binding, TCTE induces a conformational change in PPARγ that facilitates the recruitment of specific coactivators, including Steroid Receptor Coactivator-1 (SRC-1), Steroid Receptor Coactivator-3 (SRC-3), and Thyroid Hormone Receptor-Associated Protein 220 (TRAP220/DRIP-1).[1][2] Notably, TCTE-bound PPARγ does not affect the coactivation by PPARγ Coactivator-1α (PGC-1α).[1][2] This selective coactivator recruitment profile is a hallmark of its partial agonism and is believed to contribute to its specific biological effects, such as the inhibition of melanogenesis.[1][2]

Caption: PPARγ signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound as a PPARγ partial agonist are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Receptor Binding Assay

This assay is used to determine the direct binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: The assay relies on the principle of FRET, where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[5] In this competitive binding assay, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged PPARγ-LBD. A fluorescently labeled pan-PPAR ligand (tracer, acceptor) binds to the PPARγ-LBD, bringing the donor and acceptor close enough for FRET to occur.[5] Unlabeled test compounds compete with the tracer for binding to the PPARγ-LBD. A decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.[5]

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescent pan-PPAR ligand (tracer)

-

TR-FRET assay buffer

-

Test compound (this compound)

-

Positive control (e.g., Rosiglitazone)

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader with TR-FRET capability

Procedure:

-

Reagent Preparation: Prepare a 2X working solution of the test compound and positive control in TR-FRET assay buffer. Prepare a 2X mixture of GST-PPARγ-LBD and the fluorescent tracer in the same buffer. Prepare a 2X solution of the terbium-labeled anti-GST antibody.

-

Assay Setup: To the wells of a 384-well plate, add 10 µL of the 2X test compound or control. Add 10 µL of the 2X GST-PPARγ-LBD/tracer mixture. Add 10 µL of the 2X terbium-labeled anti-GST antibody solution.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the time-resolved fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a TR-FRET enabled plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for the TR-FRET based PPARγ competitive binding assay.

PPARγ Transactivation (Luciferase Reporter) Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter vector containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE).[6] If the test compound activates PPARγ, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARγ.[6]

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human PPARγ

-

Reporter plasmid with PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., Rosiglitazone)

-

White, opaque 96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or controls.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for the PPARγ luciferase reporter transactivation assay.

Conclusion

The presented data and experimental methodologies provide a comprehensive overview of this compound as a partial agonist of PPARγ. Its direct binding to the receptor, subsequent activation of transcription, and unique coactivator recruitment profile distinguish its mechanism of action. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of this compound and other selective PPARγ modulators.

References

- 1. 3,4,5-Trimethoxycinnamate thymol ester inhibits melanogenesis in normal human melanocytes and 3D human epidermal equivalents via the PGC-1α-independent PPARγ partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Application Notes and Protocols: Esterification of 3,4,5-Trimethoxycinnamic Acid with Thymol

Abstract

This document provides detailed protocols for the synthesis of thymyl 3,4,5-trimethoxycinnamate, a compound also known as Melasolv™. This ester has garnered significant interest in the fields of dermatology and cosmetology due to its potent depigmenting and anti-senescence properties in melanocytes.[1][2][3] Its mechanism of action involves the activation of autophagy-induced melanosome degradation and modulation of the mTOR signaling pathway.[1][4] This application note outlines two effective methods for its synthesis: a two-step protocol involving the formation of an acyl chloride intermediate with thionyl chloride, and a one-pot Steglich esterification. These protocols are designed for researchers in drug development and medicinal chemistry, providing comprehensive methodologies and expected characterization data.

Introduction

3,4,5-Trimethoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, serves as a versatile precursor for the synthesis of various biologically active molecules.[5] Its ester and amide derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[5][6] Thymol (B1683141), a natural monoterpenoid phenol, is also known for its antiseptic and anesthetic properties. The esterification of 3,4,5-trimethoxycinnamic acid with thymol yields thymyl 3,4,5-trimethoxycinnamate, a compound with demonstrated efficacy in reducing hyperpigmentation.[2][7] This document presents two robust protocols for the laboratory-scale synthesis of this promising compound.

Experimental Protocols

Two primary methods for the esterification of 3,4,5-trimethoxycinnamic acid with thymol are presented below.

Protocol 1: Acyl Chloride Formation Followed by Esterification

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with thymol.

Step 1: Synthesis of 3,4,5-Trimethoxycinnamoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxycinnamic acid (1.0 eq) in dry toluene (B28343).

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.[8]

-

Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).[8]

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3,4,5-trimethoxycinnamoyl chloride is used in the next step without further purification.[4]

Step 2: Esterification with Thymol

-

Reaction Setup: Dissolve the crude 3,4,5-trimethoxycinnamoyl chloride in dry toluene.

-

Addition of Reactants: Add thymol (1.0 eq) and triethylamine (B128534) (1.2 eq) to the solution at room temperature.[8]

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove triethylamine hydrochloride. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure thymyl 3,4,5-trimethoxycinnamate.